molecular formula C20H19N3O4S2 B2714862 Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 878699-07-1

Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate

Cat. No. B2714862
CAS RN: 878699-07-1
M. Wt: 429.51
InChI Key: VEOLVVSSVXNKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiotracer Synthesis for Herbicide Studies

Research has demonstrated the synthesis of herbicidal ingredients, specifically focusing on compounds with broad-spectrum herbicidal activity for weed control. For instance, a study on ZJ0273, a broad-spectrum herbicidal ingredient, involved the synthesis of mono-labeled compounds through steps that included reactions with phenol and dichloro-pyrimidine, yielding products for use as radiotracers. These radiotracers are crucial in studying the metabolism, mode of action, environmental behavior, and fate of herbicidal compounds in agricultural settings (Yang, Ye, & Lu, 2008).

Dual Inhibitory Activity on Enzymes

Another study highlighted the synthesis of analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in the nucleotide synthesis pathway. The research developed compounds with potent inhibitory activities against both human TS and DHFR, indicating the potential for therapeutic applications in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Development of Polyfunctional Heterocyclic Systems

The synthesis of versatile reagents for the preparation of polyfunctional heterocyclic systems also represents a significant area of research. These systems include a range of heterocyclic structures such as pyrroles, pyrimidines, and isoxazoles, which have applications across various fields of chemistry and pharmacology (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Environmental Impact Studies

Studies on the environmental impact of chemical compounds, such as sulfometuron methyl, focus on their degradation, mobility in soil and water, and potential effects on non-target organisms. Research investigating the fate of sulfometuron methyl in forest watersheds highlights its rapid degradation and low mobility, contributing to understanding the environmental safety of such compounds (Neary & Michael, 1989).

properties

IUPAC Name

methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-4-9-23-18(25)14-10-12(2)29-17(14)22-20(23)28-11-16(24)21-15-8-6-5-7-13(15)19(26)27-3/h4-8,10H,1,9,11H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOLVVSSVXNKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate

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